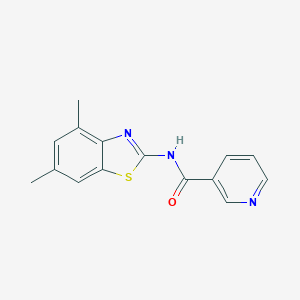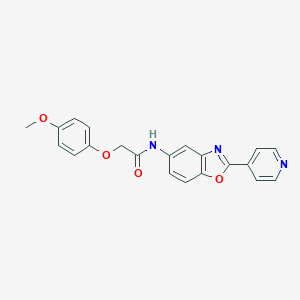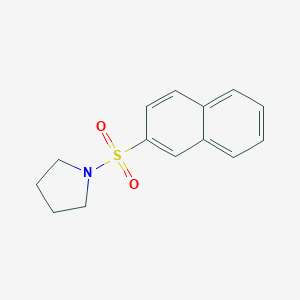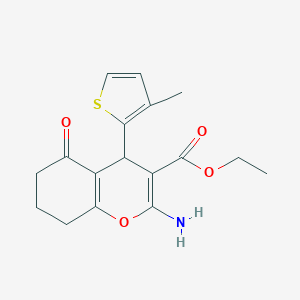
N-(3-amino-4-methylphenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-amino-4-methylphenyl)-2-furamide, also known as Fmoc-amino acid, is an important synthetic compound used in the laboratory for a variety of purposes. It is a type of amino acid that is widely used in peptide synthesis and drug discovery. Fmoc-amino acids are used in the synthesis of peptides, proteins, and other compounds that are essential for a variety of scientific and medical applications. This compound has a wide range of uses in the laboratory, as it can be used in a variety of different ways to synthesize peptides, proteins, and other compounds.
Applications De Recherche Scientifique
Synthesis and Characterization
Furamide derivatives and related compounds have been synthesized and characterized, showcasing their relevance in medicinal chemistry and materials science. For example, studies on the synthesis and in vivo anti-hyperlipidemic activity of novel N-benzoylphenyl-2-furamide derivatives in Wistar rats highlight their potential as lipid-lowering agents, suggesting their utility in addressing dyslipidemia and cardiovascular diseases (Hikmat et al., 2017). Furthermore, the synthesis of 5-methylfuro[3,2-c]quinolin-4(5H)-one via palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide indicates the versatility of furamides in synthesizing complex heterocyclic structures, which are essential in drug development and materials science (Lindahl et al., 2006).
Biological Activities
The exploration of furamides in biological contexts has led to the discovery of compounds with significant anti-hyperlipidemic, antibacterial, and antifungal activities. Studies have demonstrated the potential of N-(benzoylphenyl)-2-furamides as lipid-lowering agents, indicating their application in treating dyslipidemia and potentially preventing cardiovascular diseases (Hikmat et al., 2017). Additionally, novel enaminones, including furamide derivatives, have been investigated for their non-cytotoxic compounds with mild antibacterial activity, suggesting their suitability as safer alternatives in antimicrobial therapy (Cindrić et al., 2018).
Propriétés
IUPAC Name |
N-(3-amino-4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-4-5-9(7-10(8)13)14-12(15)11-3-2-6-16-11/h2-7H,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPAURAUOZNBTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-amino-4-methylphenyl)-2-furamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Bromophenyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B506640.png)
![2-fluoro-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B506641.png)

![3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B506659.png)


![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B506671.png)
![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B506675.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B506678.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B506679.png)
![5-bromo-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B506680.png)
![3-hydroxy-5-methyl-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B506682.png)